2,2-Dimethyl-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanal
Description
2,2-Dimethyl-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanal is a thiadiazole derivative featuring a 1,2,3-thiadiazole core substituted with a methyl group at position 4 and a branched propanal group at position 3.
Properties
Molecular Formula |
C8H12N2OS |
|---|---|
Molecular Weight |
184.26 g/mol |
IUPAC Name |
2,2-dimethyl-3-(4-methylthiadiazol-5-yl)propanal |
InChI |
InChI=1S/C8H12N2OS/c1-6-7(12-10-9-6)4-8(2,3)5-11/h5H,4H2,1-3H3 |
InChI Key |
OUTUPOHSYYOXHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SN=N1)CC(C)(C)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanal typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2-dimethylpropanal with a thiadiazole derivative in the presence of a catalyst. The reaction conditions often include specific temperatures and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions: 2,2-Dimethyl-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanal can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under controlled conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
2,2-Dimethyl-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanal has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanal involves its interaction with specific molecular targets and pathways. The thiadiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways .
Comparison with Similar Compounds
Substituent Variations on the Thiadiazole Core
The 4-methyl-1,2,3-thiadiazol-5-yl moiety is a common scaffold in bioactive compounds. Below is a comparison with structurally related analogs:
Key Observations :
- The aldehyde group in the target compound distinguishes it from urea-, amide-, or ester-containing analogs. This group may enhance reactivity in nucleophilic addition or condensation reactions.
- Biological Activity : Urea derivatives (e.g., Tiadinil analogs) exhibit antifungal and plant resistance-inducing properties, while benzamide derivatives are often explored for antimicrobial activity . The propanal group’s role in bioactivity remains unstudied but warrants investigation.
Physicochemical Properties
The substituents significantly influence solubility, stability, and lipophilicity:
Notes:
- The 2,2-dimethyl group increases steric hindrance and lipophilicity compared to smaller substituents (e.g., methanol or sulfanyl groups).
- Crystalline derivatives (e.g., 4-methyl-thiadiazole methanol) exhibit higher thermal stability, suggesting the target compound may require stabilization for practical use .
Antifungal and Agrochemical Potential
Molecular Docking Insights
- highlights thiadiazole-triazole acetamides with distinct binding poses in molecular docking studies, suggesting substituent-dependent interactions . The propanal group’s planar conformation may facilitate binding to hydrophobic pockets.
Biological Activity
2,2-Dimethyl-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanal is a synthetic compound belonging to the class of thiadiazoles. Thiadiazole derivatives are recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective properties. This article delves into the biological activity of this specific compound, supported by relevant research findings and data.
- Molecular Formula : C10H17N3OS2
- Molecular Weight : 259.39 g/mol
- CAS Number : 478063-52-4
Antimicrobial Activity
Thiadiazole derivatives, including this compound, have shown significant antimicrobial properties. Research indicates that compounds with a thiadiazole nucleus exhibit activity against various bacterial and fungal strains.
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Moderate to high inhibition |
| Escherichia coli | Moderate inhibition |
| Candida albicans | Significant antifungal activity |
In a study conducted by Siddiqui et al., various thiadiazole derivatives were tested against Gram-positive and Gram-negative bacteria. The results demonstrated that compounds similar to this compound exhibited notable antibacterial effects against S. aureus and E. coli .
Anticancer Activity
The anticancer potential of thiadiazole derivatives has been extensively studied. For instance, compounds with similar structures have shown promising results in inhibiting cancer cell proliferation.
| Cell Line | IC50 (µM) | Reference Compound |
|---|---|---|
| Caco-2 (Colorectal) | 31.9 | Cisplatin |
| T47D (Breast) | Comparable to Cisplatin | - |
Research highlighted in various studies indicates that modifications in the thiadiazole ring can enhance anticancer activity. For example, the presence of electronegative atoms near the thiadiazole structure was found to improve interactions with cellular targets .
Neuroprotective Effects
Recent investigations have suggested that thiadiazole derivatives may possess neuroprotective properties. The mechanism involves modulation of neurotransmitter systems and reduction of oxidative stress markers in neuronal cells.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Receptor Modulation : It can modulate receptors linked to inflammatory responses and neuronal signaling.
- Oxidative Stress Reduction : The compound may reduce oxidative stress through its sulfanyl group, which can form disulfide bonds with target proteins.
Case Studies
Several case studies have evaluated the efficacy of thiadiazole derivatives:
- Study on Antibacterial Properties : A study tested a series of thiadiazole compounds against various pathogens and reported significant inhibition rates for compounds similar to this compound against S. aureus and E. coli .
- Anticancer Evaluation : Research conducted on a series of substituted thiadiazoles demonstrated that those with methyl substitutions exhibited enhanced cytotoxicity against breast cancer cell lines compared to standard chemotherapeutics like cisplatin .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
